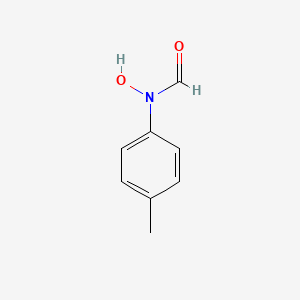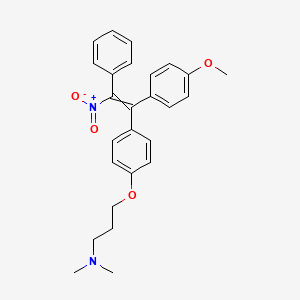
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenylethenyl group, and a phenoxy group attached to a dimethylpropanamine backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves several steps:
Nitration: The initial step involves the nitration of 4-methoxyphenyl to introduce a nitro group.
Condensation: The nitro compound is then condensed with a phenylethenyl group under specific reaction conditions to form the nitrophenylethenyl intermediate.
Coupling: The intermediate is then coupled with a phenoxy group through a nucleophilic aromatic substitution reaction.
Amine Introduction: Finally, the dimethylpropanamine group is introduced through a reductive amination process.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to ensure efficiency .
Analyse Des Réactions Chimiques
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the phenoxy group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, and strong oxidizing agents like potassium permanganate .
Applications De Recherche Scientifique
3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3-(4-(1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)-N,N-dimethyl-1-propanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitro group plays a crucial role in its activity, and the compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar methoxyphenyl group but differs in its overall structure and biological activity.
Phenoxy acetamide derivatives: These compounds share the phenoxy group but have different substituents and applications.
Propriétés
Numéro CAS |
56287-30-0 |
|---|---|
Formule moléculaire |
C26H28N2O4 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22/h4-6,8-17H,7,18-19H2,1-3H3 |
Clé InChI |
UTWORILPVUAIGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


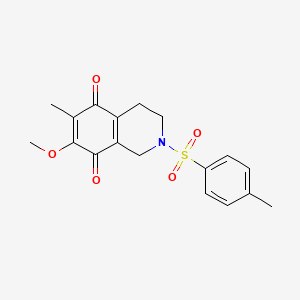

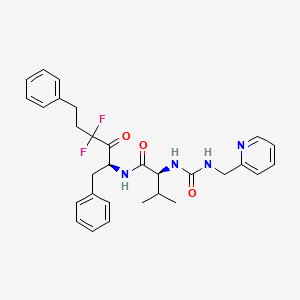
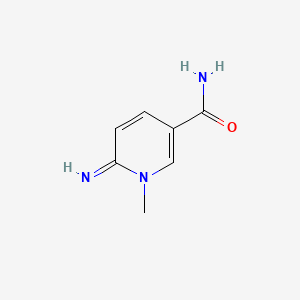
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
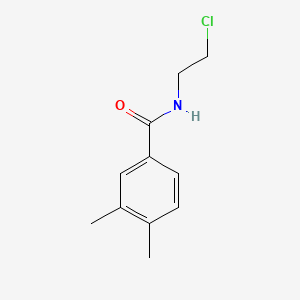
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
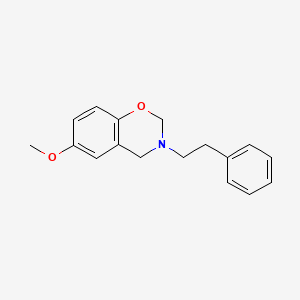
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
